molecular formula C12H18BrNO B13231201 2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

Cat. No.: B13231201
M. Wt: 272.18 g/mol
InChI Key: ZDSBDWQEKMTJTC-UHFFFAOYSA-N
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Description

2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a bromophenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-bromophenylpropylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-bromophenylpropylamine and propylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Bromophenyl)propyl]amino}propan-2-one.

    Reduction: Formation of 2-{[1-(4-Bromophenyl)propyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol: Similar structure with a chlorine atom instead of bromine.

    2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol: Similar structure with a fluorine atom instead of bromine.

    2-{[1-(4-Methylphenyl)propyl]amino}propan-1-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol imparts unique chemical and biological properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and interaction with biological targets. This makes this compound a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[1-(4-bromophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

ZDSBDWQEKMTJTC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC(C)CO

Origin of Product

United States

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